molecular formula C17H16BrNO3 B258445 2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

Cat. No. B258445
M. Wt: 362.2 g/mol
InChI Key: FGFKCTKRMRVILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which are important enzymes involved in cellular signaling pathways. Additionally, this compound has been shown to bind to certain receptors in the body, which can affect the activity of these receptors and their downstream signaling pathways.
Biochemical and Physiological Effects:
2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, and it has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide in lab experiments is its specificity for certain enzymes and receptors. This compound has been shown to selectively inhibit the activity of certain kinases, which can be useful in studying the role of these kinases in cellular signaling pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide. One area of research could involve the development of more potent and selective inhibitors of certain kinases. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases, and its mechanism of action could be further investigated to better understand its effects on cellular signaling pathways. Finally, this compound could be studied for its potential use in combination with other drugs or therapies to enhance their efficacy.

Synthesis Methods

The synthesis of 2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide involves several steps. The first step is the synthesis of 2-bromoethylamine hydrobromide, which is then reacted with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone to form the intermediate product. This intermediate product is then reacted with benzoyl chloride to form the final product, 2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide.

Scientific Research Applications

2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

properties

Product Name

2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

InChI

InChI=1S/C17H16BrNO3/c1-11(19-17(20)13-4-2-3-5-14(13)18)12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20)

InChI Key

FGFKCTKRMRVILW-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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